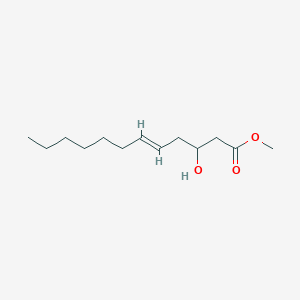

Dodecanoic acid,3-hydroxy-, methyl ester

Description

Contextualization within Natural Products and Bio-Derived Compounds

Dodecanoic acid, 3-hydroxy-, methyl ester is situated firmly within the domain of natural products and bio-derived compounds. Its parent molecule, 3-hydroxydodecanoic acid, is a known microbial metabolite. For instance, this 3-hydroxy fatty acid has been identified in bacteria such as Acinetobacter, Moraxella, and Pseudomonas. More specifically, dodecanoic acid, 3-hydroxy- has been detected as a component in the chemical profile of bacterial extracts from Brevibacillus brevis. ekb.eg The compound has also been found in environmental samples, such as permafrost peat, highlighting its presence in natural ecosystems. researchgate.net

A significant aspect of its identity as a bio-derived compound is its role as a monomer unit in the formation of polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters synthesized by numerous microorganisms as a form of carbon and energy storage. Related hydroxylated fatty acid methyl esters, such as 3-hydroxy decanoic acid methyl ester, are known constituents of PHA polymers produced by bacteria like Pseudomonas putida and Delftia tsuruhatensis. glpbio.comcaymanchem.com This connection establishes the compound as a fundamental building block for natural biopolymers, which are of immense interest for applications in medicine and as sustainable plastics.

Significance as a Research Target and Bioactive Molecule Precursor

The importance of dodecanoic acid, 3-hydroxy-, methyl ester in academic and industrial research is twofold: its potential as a direct research subject and its utility as a precursor for synthesizing other bioactive molecules. The fact that it is widely available from chemical suppliers for research purposes underscores its role as a key laboratory chemical. abcam.comthegoodscentscompany.comscbt.com

Recent studies have illuminated the significant biological activity of its parent acid, 3-hydroxydodecanoic acid. Research published in 2025 demonstrated that this bacteria-derived fatty acid can induce a potent anti-tumor immune response by signaling through the GPR84 receptor. nih.gov This finding positions 3-hydroxydodecanoic acid and its derivatives, including the methyl ester, as promising targets for the development of novel cancer immunotherapies. nih.gov The methyl ester form is often used in research as a more stable or cell-permeable version of the parent carboxylic acid, making it an invaluable tool for studying these biological pathways.

Furthermore, its role as a monomer in PHAs makes it a crucial precursor for creating bioactive and biodegradable polymers. glpbio.comcaymanchem.com These biopolymers have applications in drug delivery systems, tissue engineering scaffolds, and other biomedical fields. The ability to synthesize or isolate dodecanoic acid, 3-hydroxy-, methyl ester allows researchers to create custom polymers with specific physical and biological properties. This positions the compound as a versatile building block in the development of advanced, bio-based materials and therapeutics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-hydroxydodec-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h8-9,12,14H,3-7,10-11H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAMZSPBYWALBP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Dodecanoic Acid, 3 Hydroxy , Methyl Ester

Established Synthetic Routes and Reaction Mechanisms

Reformatsky Reaction Approaches

The Reformatsky reaction is a well-established and versatile method for the synthesis of β-hydroxy esters, including dodecanoic acid, 3-hydroxy-, methyl ester. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.

The reaction mechanism proceeds through several key steps. First, the zinc metal inserts into the carbon-halogen bond of the α-halo ester, in this case, methyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate or zinc enolate. frontiersin.orgnih.gov This organozinc compound is less reactive than the corresponding Grignard reagents, which allows for the presence of the ester functionality. nih.gov The zinc enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, such as decyl aldehyde, in a nucleophilic addition step. researchgate.net This forms a zinc alkoxide, which, upon subsequent acidic workup (hydrolysis), yields the final β-hydroxy ester product, methyl 3-hydroxydodecanoate. nih.govresearchgate.net One of the advantages of this method is the commercial availability of the precursor aldehydes and methyl bromoacetate. nih.gov Research has shown that using wet tetrahydrofuran (B95107) (THF) as a solvent can significantly improve the yields of the Reformatsky reaction with aliphatic aldehydes. nih.gov

| Reactants | Reagents | Product | Key Features |

| Decyl aldehyde | Methyl bromoacetate, Zinc (Zn) | Dodecanoic acid, 3-hydroxy-, methyl ester | Forms a zinc enolate intermediate; Tolerates ester functionality. frontiersin.orgnih.gov |

Methanolysis of Polyhydroxyalkanoates (PHAs)

Dodecanoic acid, 3-hydroxy-, methyl ester can be produced through the methanolysis of poly(3-hydroxydodecanoate), a type of polyhydroxyalkanoate (PHA). PHAs are biodegradable polyesters produced by various microorganisms. The process of methanolysis is a transesterification reaction where the polymer is depolymerized into its constituent methyl ester monomers.

The reaction mechanism involves the nucleophilic attack of methanol (B129727) on the ester linkages of the PHA polymer chain. This process is typically catalyzed by either an acid or a base. In acid-catalyzed methanolysis, a protonated carbonyl group of the polymer backbone is more susceptible to nucleophilic attack by methanol. In base-catalyzed methanolysis, a methoxide (B1231860) ion, a more potent nucleophile, is generated and attacks the carbonyl carbon. In both cases, the reaction results in the cleavage of the polymer chain and the formation of methyl 3-hydroxydodecanoate. This method is particularly relevant in the context of biorefineries and the utilization of bio-based polymers. The efficiency of the methanolysis can be influenced by factors such as temperature, reaction time, and the concentration of the catalyst.

Innovations in Green Chemistry Synthesis

Recent advancements in chemical synthesis have focused on developing more environmentally benign routes to produce dodecanoic acid, 3-hydroxy-, methyl ester, aligning with the principles of green chemistry.

Sustainable Reagents and Solvents

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. In the context of synthesizing β-hydroxy esters, efforts have been made to substitute toxic solvents like tetrahydrofuran (THF). frontiersin.org For instance, cyclopentyl methyl ether (CPME), a bio-based solvent, has been successfully used as a greener alternative to THF in similar chemical transformations. frontiersin.orgnih.gov Another green chemistry strategy involves minimizing waste by designing synthetic pathways that require fewer purification steps, such as chromatography, and avoiding toxic reagents like triphenylphosphine. frontiersin.org

| Conventional Reagent/Solvent | Green Alternative | Rationale |

| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | Bio-based, less toxic. frontiersin.orgnih.gov |

| Triphenylphosphine | Two-step procedures (e.g., tosylation followed by iodination) | Avoids toxic reagents and byproducts. frontiersin.org |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency under mild reaction conditions. Lipases are a class of enzymes that have been effectively used in the synthesis of hydroxy esters. For example, lipase-catalyzed enantioselective acetylation has been employed in the synthesis of related chiral 3-hydroxy fatty acids. frontiersin.org This approach can be used to produce specific enantiomers of dodecanoic acid, 3-hydroxy-, methyl ester, which is crucial for certain applications. Enzymes like Candida antarctica lipase (B570770) B (often immobilized, such as Novozym 435) can catalyze the condensation polymerization of hydroxy-esters to form PHAs, and conversely, can be involved in their controlled synthesis. researchgate.net These enzymatic reactions are typically conducted in solvent-free systems or in green solvents, further enhancing their environmental credentials. researchgate.net

Derivatization Techniques for Analytical and Functional Applications

Derivatization is a common strategy to modify the chemical structure of dodecanoic acid, 3-hydroxy-, methyl ester for analytical purposes, primarily to improve its volatility and thermal stability for gas chromatography (GC) analysis. semanticscholar.org It is also used to determine specific functional properties, such as stereochemistry.

For GC analysis, the active hydrogen of the hydroxyl group is typically replaced with a less polar group. semanticscholar.org Common derivatization methods include:

Silylation: This is one of the most popular methods, where a silylating reagent, such as one that provides a trimethylsilyl (B98337) (TMS) group, reacts with the hydroxyl group. This derivatization reduces the polarity of the molecule, minimizes hydrogen bonding, and prevents adsorption in the GC system, leading to better peak separation and symmetry. gcms.czsigmaaldrich.com

Acylation: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to introduce a trifluoroacetyl group at the hydroxyl position. gcms.cz

Alkylation: While the carboxyl group is already esterified, the hydroxyl group can also be alkylated, though this is less common for this specific compound.

For functional applications, particularly the determination of absolute configuration in chiral synthesis, specific chiral derivatizing agents are used. One such method involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's reagent. nih.gov By reacting the β-hydroxy ester with a single enantiomer of Mosher's acid chloride, two diastereomeric esters are formed. The analysis of the 1H or 19F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the stereocenter. nih.gov

| Derivatization Technique | Reagent Example | Purpose | Analytical Method |

| Silylation | Trimethylsilyl (TMS) reagents | Increase volatility and thermal stability for GC analysis. semanticscholar.orggcms.cz | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) |

| Acylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Enhance volatility and detectability. gcms.cz | Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) |

| Chiral Derivatization | (R)- or (S)-Mosher's acid chloride (MTPA-Cl) | Determine absolute stereochemistry. nih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Sophisticated Analytical Techniques for Characterization and Quantification of Dodecanoic Acid, 3 Hydroxy , Methyl Ester

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating Dodecanoic acid, 3-hydroxy-, methyl ester from complex mixtures, a common necessity when dealing with biological or chemical samples. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). For hydroxylated FAMEs such as Dodecanoic acid, 3-hydroxy-, methyl ester, GC-MS provides both high-resolution separation and definitive identification based on mass-to-charge ratio.

The analysis typically involves the separation of the compound on a capillary column, often with a non-polar or semi-polar stationary phase. The Kovats retention index, a measure of a compound's retention time relative to n-alkane standards, is a key parameter for identification. For Dodecanoic acid, 3-hydroxy-, methyl ester, reported Kovats retention indices on standard non-polar phases are around 1650. rsc.orgscispace.com

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly characteristic and serves as a molecular fingerprint. For 3-hydroxy fatty acid methyl esters, a key diagnostic fragmentation involves cleavage adjacent to the hydroxyl group. This process generates a prominent base peak at a mass-to-charge ratio (m/z) of 103. kopri.re.kr This ion is a hallmark for identifying 3-hydroxy FAMEs. kopri.re.kr The mass spectrum for Dodecanoic acid, 3-hydroxy-, methyl ester, shows its most abundant ion peak at m/z 103, confirming this structural feature. rsc.org

Table 1: GC-MS Data for Dodecanoic acid, 3-hydroxy-, methyl ester

| Parameter | Value | Reference(s) |

| Kovats Retention Index (Standard Non-polar phase) | 1650 - 1651.7 | rsc.orgscispace.com |

| Major Mass Spectral Fragments (m/z) | 103 (Base Peak), 71, 43 | rsc.org |

This interactive table summarizes key GC-MS identification parameters.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly useful for less volatile compounds or for analyses where derivatization is to be avoided. monash.edu FAMEs, including hydroxylated variants, can be effectively separated using reversed-phase HPLC. scielo.org.mx

In this mode, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. scielo.org.mx A common mobile phase for FAME analysis is acetonitrile, often used in an isocratic (constant composition) elution. scielo.org.mx Detection is frequently achieved using a UV detector, typically set at a low wavelength like 205 nm where the ester carbonyl group exhibits absorbance. scielo.org.mx More advanced HPLC methods may couple the chromatograph to a mass spectrometer (HPLC-MS), using techniques like atmospheric pressure chemical ionization (APCI), which can provide structural information on the separated compounds.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Dodecanoic acid, 3-hydroxy-, methyl ester. Techniques like NMR and FTIR provide detailed information about the compound's carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structural elucidation of organic molecules. While specific, fully assigned NMR data for pure, isolated Dodecanoic acid, 3-hydroxy-, methyl ester is not widely published, extensive data exists for the 3-hydroxydodecanoate (3HDD) monomer unit within polyhydroxyalkanoate (PHA) biopolymers. scispace.com This data provides an excellent approximation of the chemical shifts expected for the free methyl ester, as the local chemical environment of the fatty acid chain is nearly identical.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include a triplet for the terminal methyl group, a large multiplet for the long methylene (B1212753) chain, and distinct signals for the protons near the hydroxyl and ester functional groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For Dodecanoic acid, 3-hydroxy-, methyl ester, 13 unique signals are expected, corresponding to each carbon in the molecule. The carbonyl carbon of the ester and the carbon bearing the hydroxyl group are particularly characteristic.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the 3-Hydroxydodecanoate Moiety (Data derived from analysis of poly(3-hydroxydodecanoate))

| Atom/Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Reference(s) |

| CH ₃ (terminal) | ~0.88 (t) | ~14.1 | scispace.com |

| -(CH ₂)₈- (main chain) | ~1.28 (m) | ~22.7 - 36.5 | scispace.com |

| CH ₂-CH(OH) | ~1.58 (m) | ~36.5 | |

| CH ₂-C=O | ~2.50 (d) | ~41.0 | |

| CH (OH) | ~5.25 (m) | ~71.0 | |

| C =O (ester) | - | ~169.3 | |

| O-C H₃ (ester) | ~3.67 (s) | ~51.5 |

This interactive table presents the expected NMR chemical shifts. Note that specific values for the free methyl ester may vary slightly. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Dodecanoic acid, 3-hydroxy-, methyl ester, will display characteristic absorption bands corresponding to its hydroxyl, ester, and alkyl functionalities.

The most prominent features in the FTIR spectrum of a hydroxy FAME are the strong absorption from the carbonyl (C=O) group of the ester and the broad absorption from the hydroxyl (O-H) group. The aliphatic C-H stretching and bending vibrations from the long hydrocarbon chain are also clearly visible.

Table 3: Characteristic FTIR Absorption Bands for Dodecanoic acid, 3-hydroxy-, methyl ester

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference(s) |

| O-H (alcohol) | Stretching, H-bonded | 3550 - 3200 (broad) | |

| C-H (alkane) | Stretching | 2955 - 2850 (strong) | |

| C=O (ester) | Stretching | 1750 - 1735 (strong) | |

| C-H (alkane) | Bending | ~1465 | |

| C-O (ester) | Stretching | 1300 - 1000 (strong) |

This interactive table outlines the key infrared absorption frequencies for the compound's functional groups.

Sample Preparation and Derivatization Protocols for Analysis

Proper sample preparation is a critical prerequisite for the successful analysis of Dodecanoic acid, 3-hydroxy-, methyl ester, especially by GC-MS. Because the free fatty acid is highly polar and non-volatile, and the hydroxyl group can cause undesirable interactions during chromatography, a multi-step derivatization is often required.

The first step is typically an esterification or transesterification . If the starting material is the free 3-hydroxydodecanoic acid, it is converted to its methyl ester. This is commonly achieved by heating the sample with a reagent like 12-14% boron trichloride (B1173362) (BF₃) in methanol (B129727) or with an acidic methanol solution (e.g., using HCl or H₂SO₄ as a catalyst). This reaction converts the polar carboxylic acid group into the much less polar and more volatile methyl ester.

The second step specifically addresses the hydroxyl group. For GC analysis, the -OH group is often converted to a trimethylsilyl (B98337) (TMS) ether. This is accomplished using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This silylation reaction replaces the active hydrogen on the hydroxyl group with a non-polar TMS group, which further increases the compound's volatility and thermal stability, leading to improved peak shape and more reliable quantification in GC-MS analysis.

Esterification Procedures

The conversion of 3-hydroxydodecanoic acid to its methyl ester is a critical step for enhancing volatility, which is essential for subsequent analysis by techniques such as gas chromatography. Acid-catalyzed esterification and transesterification are common and effective methods for preparing fatty acid methyl esters (FAMEs).

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol (methanol in this case), and subsequent elimination of water to form the ester. To ensure the reaction proceeds to completion, a large excess of the alcohol is typically used.

Commonly employed reagents for this purpose include anhydrous hydrogen chloride in methanol and methanolic sulfuric acid.

Methanolic Hydrogen Chloride : A frequently cited reagent is a 5% solution of anhydrous hydrogen chloride in dry methanol. This can be prepared by carefully bubbling dry hydrogen chloride gas into methanol or by the reaction of acetyl chloride with methanol. In a typical procedure, the lipid sample is dissolved in a significant excess of the methanolic HCl reagent and either refluxed for approximately two hours or maintained at 50°C overnight. For free fatty acids alone, a shorter reaction time of 30 minutes at 50°C may be sufficient. Following the reaction, water is added, and the methyl esters are extracted using a non-polar solvent like hexane (B92381) or diethyl ether.

Methanolic Sulfuric Acid : An alternative is using 1 to 2% sulfuric acid in methanol. This reagent is simpler to prepare than methanolic HCl but may react with other functional groups present in the fatty acid chain. The reaction is typically carried out by heating the sample with the reagent in a sealed tube at 50°C overnight.

Direct Transesterification : For lipids bound in complex matrices, direct transesterification offers a streamlined one-step method for digestion, transmethylation, and extraction. A reagent mixture containing methanol, heptane (B126788), a co-solvent like benzene (B151609) or toluene, 2,2-dimethoxypropane, and sulfuric acid can be used. Heating the sample in this reagent at 80°C facilitates simultaneous digestion and transmethylation in a single phase. Upon cooling, the mixture separates into two phases, with the upper heptane layer containing the FAMEs ready for analysis. nih.gov

The selection of the catalyst and reaction conditions is critical to facilitate the reaction efficiently without causing unwanted side effects. nih.gov Base-catalyzed methanolysis is another rapid method, but it is not suitable for the esterification of free fatty acids. nih.gov

Table 1: Comparison of Acid-Catalyzed Esterification Conditions for FAME Preparation

| Catalyst | Typical Concentration | Reaction Conditions | Notes |

| Methanolic Hydrogen Chloride | 5% anhydrous HCl in Methanol | Reflux for ~2 hours or 50°C overnight | Considered a highly effective reagent. nih.gov |

| Methanolic Sulfuric Acid | 1-2% H₂SO₄ in Methanol | Heat at 50°C overnight | Easier to prepare but may cause side reactions. nih.gov |

| Boron Trifluoride-Methanol | 10% BF₃ in Methanol | 37°C for 20 minutes | Used after saponification and acidification of the sample. nih.gov |

| HCl/Methanol/Toluene | 1.2% HCl (final conc.) | 100°C for 1 hour | Effective for rapid methylation. nih.gov |

Extraction and Purification Techniques

Following esterification or for the isolation of the compound from a biological or chemical matrix, efficient extraction and purification are paramount. The choice of method depends on the sample matrix and the desired purity of the final extract.

Extraction Methods

Two-phase solvent extraction is a cornerstone of lipid analysis. The goal is to separate the lipophilic methyl ester from polar and non-lipid components.

Folch Method : This classic and widely used method involves homogenizing a sample in a chloroform (B151607)/methanol (2:1, v/v) mixture. gerli.comrockefeller.edu This creates a single-phase system that effectively extracts lipids. rockefeller.edu Subsequently, a salt solution (e.g., 0.9% NaCl) or water is added, inducing the separation of the mixture into two phases. gerli.comrockefeller.edu The lower, denser chloroform layer contains the purified lipids, including Dodecanoic acid, 3-hydroxy-, methyl ester, while the upper aqueous methanol phase contains polar contaminants. gerli.comslideshare.net This method is known for its high recovery of a broad range of lipids. seafdec.org

Methyl-tert-butyl ether (MTBE) Method : This method has emerged as a favorable alternative to the Folch procedure, offering faster and cleaner lipid recovery, which is particularly suitable for high-throughput applications. nih.govresearchgate.net The protocol involves adding methanol to the sample, followed by the addition of MTBE. nih.gov Phase separation is then induced by adding water. nih.gov A key advantage of the MTBE method is that the lipid-containing organic phase is the upper layer due to MTBE's lower density. nih.govresearchgate.net This simplifies the collection of the lipid extract and minimizes contamination from the lower aqueous phase and the pelleted non-extractable matrix. nih.govresearchgate.net Studies have shown that the MTBE method provides similar or even better recovery for most major lipid classes compared to the Folch method. researchgate.net

Table 2: Comparison of Lipid Extraction Efficiencies for Major Lipid Classes (MTBE vs. Bligh and Dyer Method)

| Lipid Class | Recovery by Bligh & Dyer (nmol) | CV (%) | Recovery by MTBE (nmol) | CV (%) |

| Phosphatidylcholine (PC) | 1,466 | 4.3 | 1,475 | 3.9 |

| Lysophosphatidylcholine (LPC) | 231 | 5.1 | 225 | 4.8 |

| Phosphatidylethanolamine (PE) | 54 | 5.8 | 56 | 5.2 |

| Sphingomyelin (SM) | 288 | 4.5 | 291 | 4.1 |

| Ceramide (Cer) | 5.9 | 5.5 | 6.4 | 5.1 |

| Triglycerides (TG) | 1,123 | 4.9 | 1,135 | 4.5 |

| Cholesterol Esters (CE) | 1,654 | 5.3 | 1,678 | 4.7 |

| Data derived from extractions of human plasma and illustrates the comparative performance of the methods. |

Purification Techniques

After initial extraction, further purification may be necessary to isolate Dodecanoic acid, 3-hydroxy-, methyl ester from other lipid species.

Chromatography : Column chromatography using silica (B1680970) gel is a standard method for purifying FAMEs. tandfonline.com The crude extract is passed through a silica column, and different lipid classes are eluted using solvent systems of varying polarity. For analytical purposes, Gas Chromatography (GC) is the technique of choice. nih.govnih.gov The extracted and derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. youtube.com The separated methyl ester is then detected, often by a mass spectrometer (GC-MS), which provides both quantification and structural confirmation based on its specific fragmentation pattern. nih.govnih.gov The base peak at m/z 103 is characteristic for 3-hydroxy fatty acid methyl esters. researchgate.net

Distillation : For larger scale purification, distillation can be employed. Techniques like Kugelrohr distillation are suitable for separating compounds based on their boiling points under reduced pressure, which is ideal for thermally sensitive molecules.

These sophisticated analytical techniques, from esterification to final purification and analysis, are essential for obtaining accurate and reliable data on Dodecanoic acid, 3-hydroxy-, methyl ester, enabling its detailed study in complex biological and chemical contexts.

Investigation of Biological and Enzymatic Activities of Dodecanoic Acid, 3 Hydroxy , Methyl Ester

Role as an Intermediate in Metabolic Pathways

Dodecanoic acid, 3-hydroxy-, methyl ester, serves as a significant intermediate in various metabolic pathways, particularly in the biosynthesis of methylketones and polyhydroxyalkanoates. Its metabolic fate is dictated by specific enzymatic activities that modify its structure for incorporation into larger polymers or for conversion into defensive or signaling molecules.

Interaction with Methylketone Synthase (MKS1) and Decarboxylation Mechanisms

The biosynthesis of methylketones, which are recognized for their role as insecticidal compounds in certain plants, involves a crucial two-step enzymatic process where a derivative of Dodecanoic acid, 3-hydroxy-, methyl ester can act as a precursor. nih.gov This process is primarily catalyzed by two enzymes: Methylketone Synthase 2 (MKS2) and Methylketone Synthase 1 (MKS1). nih.gov

The journey begins with intermediates from the de novo fatty acid synthesis pathway. nih.gov For a compound like Dodecanoic acid, 3-hydroxy-, methyl ester to enter this pathway, it would first undergo hydrolysis to its free acid form, 3-hydroxydodecanoic acid. This molecule is then oxidized to form a β-keto acid (3-oxododecanoic acid). It is the acyl carrier protein (ACP) thioester of this β-keto acid, 3-oxododecanoyl-ACP, that serves as the initial substrate.

MKS2, which is a type of thioesterase, initiates the process by hydrolyzing the thioester bond of the 3-ketoacyl-ACP intermediate. nih.gov This reaction releases the free β-keto acid. Subsequently, MKS1, an atypical member of the α/β-hydrolase superfamily, catalyzes the decarboxylation of this free 3-keto acid. nih.govrcsb.org This step is critical as it results in the formation of a methylketone with one less carbon atom than the original fatty acid precursor. researchgate.net For instance, the decarboxylation of 3-oxododecanoic acid would yield 2-undecanone.

The catalytic mechanism of MKS1 is distinct from typical hydrolases. nih.gov Its active site features a divergent catalytic triad (B1167595) (Ala-His-Asn instead of the canonical Ser-His-Asp) and relies on specific residues, such as Thr-18 and His-243, to facilitate the decarboxylation. nih.govrcsb.org His-243 acts as a proton donor, which promotes a concerted decarboxylation mechanism, leading to an enol intermediate that then tautomerizes to the final methylketone product. researchgate.net The structure of MKS1 includes a hydrophobic tunnel leading to the active site, which accommodates the fatty acyl chain of the substrate, playing a key role in determining the enzyme's preference for specific chain lengths. nih.govnih.gov

| Enzyme | Enzyme Class | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Methylketone Synthase 2 (MKS2) | Thioesterase | Hydrolyzes the thioester bond of 3-ketoacyl-ACPs. nih.gov | 3-Oxododecanoyl-ACP | 3-Oxododecanoic acid |

| Methylketone Synthase 1 (MKS1) | α/β-Hydrolase (with decarboxylase activity) | Catalyzes the decarboxylation of 3-keto acids. nih.govnih.gov | 3-Oxododecanoic acid | 2-Undecanone |

Involvement in Polyhydroxyalkanoate (PHA) Metabolism

Dodecanoic acid, 3-hydroxy-, methyl ester is also a key player in the metabolism of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. researchgate.net These polymers are composed of (R)-3-hydroxy fatty acid monomers linked by ester bonds. researchgate.net

The specific compound, in its (R)-3-hydroxydodecanoic acid form (following hydrolysis of the methyl ester), can be incorporated as a monomer into medium-chain-length PHAs (mcl-PHAs). Mcl-PHAs are characterized by monomers containing 6 to 14 carbon atoms. The biosynthesis of these polymers from fatty acid intermediates is a well-documented pathway in bacteria such as Pseudomonas putida. umich.edu

In these pathways, 3-hydroxyacyl-ACP intermediates from the fatty acid synthesis cycle are converted to 3-hydroxyacyl-CoA by the enzyme PhaG (3-hydroxyacyl-ACP-CoA transferase). Subsequently, PHA synthase (PhaC) polymerizes these 3-hydroxyacyl-CoA monomers into the PHA polymer chain. Alternatively, intermediates from the β-oxidation of fatty acids can also be channeled into PHA synthesis.

Research has shown that related 3-hydroxy fatty acid methyl esters, such as methyl 3-hydroxydecanoate (B1257068), have been identified in mcl-PHA polymers produced by bacteria like P. putida and D. tsuruhatensis. researchgate.net The composition of the resulting PHA polymer, and thus its material properties, can be influenced by the specific substrates, like dodecanoic acid, provided to the bacteria. For instance, feeding Pseudomonas putida with decanoic acid has been shown to result in the production of mcl-PHA with a high content of 3-hydroxydecanoate monomers. umich.edu This indicates that the provision of dodecanoic acid or its derivatives would similarly lead to the incorporation of 3-hydroxydodecanoate units.

Furthermore, (R)-3-hydroxyalkanoate methyl esters, derived from the acid-catalyzed hydrolysis of microbial PHAs, have been explored as potential biofuels. rwth-aachen.de This highlights another facet of the metabolic relevance and application of compounds like Dodecanoic acid, 3-hydroxy-, methyl ester.

| Monomer Precursor | Resulting Monomer Unit | Polymer Type | Producing Organism Example |

|---|---|---|---|

| Decanoic Acid | 3-Hydroxydecanoate umich.edu | mcl-PHA | Pseudomonas putida umich.edu |

| Dodecanoic Acid | 3-Hydroxydodecanoate | mcl-PHA | Pseudomonas species utsa.edu |

| 3-Hydroxybutyrate | 3-Hydroxybutyrate (3HB) researchgate.net | scl-PHA (PHB) | Cupriavidus necator |

Functional Biological Activity Studies

Beyond its role as a metabolic intermediate, Dodecanoic acid, 3-hydroxy-, methyl ester, and structurally similar compounds, have been investigated for their direct biological activities. These studies reveal potential applications in controlling fungal growth and other broader biological functions.

Antifungal Properties of 3-Hydroxy Fatty Acids

Several studies have highlighted the antifungal capabilities of 3-hydroxy fatty acids (3-OH-FAs). For example, 3-(R)-hydroxydodecanoic acid, the free acid form of the subject compound, has been identified as one of the antifungal substances produced by the bacterium Lactobacillus plantarum MiLAB 14. nih.gov Racemic mixtures of saturated 3-hydroxy fatty acids have demonstrated antifungal activity against a variety of molds and yeasts, with Minimum Inhibitory Concentrations (MICs) typically ranging from 10 to 100 μg/ml. nih.gov

The proposed mechanism for this antifungal action involves the partitioning of these fatty acids into the lipid bilayers of fungal membranes. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components like electrolytes and proteins, and ultimately, the disintegration of the fungal cell. nih.gov

While research has often focused on the free fatty acid form, fatty acid methyl esters (FAMEs) derived from various natural oils have also been shown to possess significant antifungal properties. rcsb.orgresearchgate.net For instance, FAMEs from soybean, corn, and sunflower oils exhibited activity against various fungal species, including Paracoccidioides spp., Candida glabrata, and C. krusei, with MIC values ranging from 15.6 to 500 µg/mL. nih.gov The activity of these FAME mixtures is often attributed to their constituent fatty acid profiles, which include saturated and unsaturated fatty acids known for their antimicrobial effects. rcsb.orgncert.nic.in

| Compound/Mixture | Source Organism/Method | Target Fungi Examples | Observed MIC Range (μg/ml) |

|---|---|---|---|

| Saturated 3-Hydroxy Fatty Acids | Lactobacillus plantarum MiLAB 14 nih.gov | Various molds and yeasts nih.gov | 10 - 100 nih.gov |

| FAMEs from Vegetable Oils (Soybean, Corn, Sunflower) | Transesterification of oils nih.gov | Paracoccidioides spp., Candida spp. nih.gov | 15.6 - 500 nih.gov |

| FAMEs from Excoecaria agallocha | Mangrove plant extract rcsb.org | Candida albicans, Aspergillus flavus | Mean inhibition zone 7.3 - 16.6 mm rcsb.org |

Broader Biological Roles and Mechanisms of Action

The biological activities of fatty acids and their methyl esters extend beyond their antifungal effects. Dodecanoic acid (lauric acid), the parent fatty acid of the title compound, is known to possess antimicrobial properties. Its methyl ester has also been noted for its potential to address conditions caused by oxidative stress.

Fatty acid methyl esters (FAMEs) are primarily produced through a transesterification reaction, where fats or oils react with an alcohol, typically methanol (B129727), in the presence of a catalyst. This process is fundamental to the production of biodiesel, where it converts triglycerides into less corrosive and higher cetane number FAMEs.

In biological systems, 3-hydroxydodecanoic acid has been identified as a microbial metabolite in organisms like Acinetobacter, Moraxella, and Pseudomonas. utsa.edu It is also associated with certain fatty acid metabolic disorders in humans. utsa.edu The presence of such molecules in diverse biological contexts suggests their involvement in a range of cellular processes. While direct studies on the broader biological roles of Dodecanoic acid, 3-hydroxy-, methyl ester are limited, the activities of its constituent parts and related molecules suggest potential roles in cell signaling, membrane structure modulation, and as antibacterial agents. For example, a related compound, methyl 3-hydroxydecanoate, has demonstrated antibacterial activity against Streptococcus faecalis. researchgate.net The mechanism of action for the antibacterial effects of fatty acids often involves the disruption of the bacterial cell membrane, similar to their antifungal action.

Translational Applications and Biotechnological Potential of Dodecanoic Acid, 3 Hydroxy , Methyl Ester

Utilization as a Monomer in Biopolymer Synthesis

The primary role of dodecanoic acid, 3-hydroxy-, methyl ester in biopolymer synthesis is as a monomer unit for producing polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. researchgate.netnih.gov They are considered promising environmentally friendly alternatives to conventional petroleum-based plastics. researchgate.net

Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs)

Dodecanoic acid, 3-hydroxy-, methyl ester is a key constituent of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These polymers are composed of (R)-3-hydroxyalkanoic acid monomers with side chains varying from three to thirteen carbon atoms (C6 to C16). nih.govasm.org Various bacterial strains, particularly from the Pseudomonas genus, are known to be proficient producers of mcl-PHAs when supplied with fatty acids or other aliphatic carbon sources. nih.govui.ac.id

The production of mcl-PHAs involves bacterial fermentation where the microorganisms convert carbon sources into these polyesters. The composition of the resulting PHA is heavily dependent on the provided substrate. nih.govasm.org For instance, when bacteria are fed substrates like dodecanoic acid, they can incorporate 3-hydroxydodecanoate monomers into the growing polymer chain. researchgate.net The enzyme PHA synthase is responsible for polymerizing the 3-hydroxyacyl-CoA monomers into the final PHA polymer. asm.orgmdpi.com Research has demonstrated the ability of engineered Escherichia coli and various Pseudomonas species, such as Pseudomonas putida, to produce mcl-PHAs containing a range of monomers, including 3-hydroxydodecanoate, from various carbon sources. researchgate.netui.ac.idnih.govnih.gov For example, Pseudomonas putida KT2440 has been shown to produce mcl-PHAs with high efficiency from waste cooking oil fatty acids. researchgate.net

Table 1: Examples of mcl-PHA Production

| Bacterial Strain | Carbon Source | Resulting PHA Monomers | Reference |

|---|---|---|---|

| Pseudomonas sp. ASC2 | Crude Glycerol | 3-hydroxyoctanoate (3HO), 3-hydroxy-5-cis-dodecanoate (3H5DD) | nih.gov |

| Pseudomonas putida KT2440 | Hydrolysed Waste Cooking Oil | mcl-PHA with long-chain monomers | researchgate.net |

| Pseudomonas putida PGA1 | Oleic Acid | mcl-PHAs | ui.ac.id |

| Enterobacter sp. SU16 | Glucose | PHA with 3-hydroxydodecanoic acid monomers | researchgate.net |

Tailoring PHA Composition and Properties through Dodecanoic Acid, 3-Hydroxy-, Methyl Ester Incorporation

A significant advantage of PHAs is that their material properties can be customized by altering their monomer composition. researchgate.net The incorporation of specific monomers, such as 3-hydroxydodecanoate from its methyl ester precursor, allows for the fine-tuning of the physical and mechanical characteristics of the resulting biopolymer. researchgate.net

By co-feeding different carbon sources during fermentation, the composition of the synthesized PHA can be precisely controlled. researchgate.net The inclusion of longer-chain monomers like 3-hydroxydodecanoate can influence properties such as melting temperature, glass transition temperature, and crystallinity. researchgate.netnih.gov For example, incorporating unsaturated side chains can increase the melting temperature and decrease the glass transition temperature of the polymer. researchgate.net This ability to create tailor-made biopolymers with specific properties expands their range of applications, from flexible elastomers to more rigid thermoplastics. nih.govmdpi.com The structural diversity achieved through the incorporation of monomers like 3-hydroxydodecanoate is crucial for developing PHAs suitable for various industrial and medical applications. mdpi.com

Development as a Biofuel Component and Fuel Additive

Beyond bioplastics, the monomers that constitute PHAs, such as dodecanoic acid, 3-hydroxy-, methyl ester, have emerged as novel candidates for biofuels.

Hydroxyalkanoate Methyl Esters (HAMEs) as Biofuels

Hydroxyalkanoate methyl esters (HAMEs) are derived from PHAs through processes like acid-catalyzed hydrolysis and esterification. researchgate.netmdpi.comacs.org These compounds, including the methyl ester of 3-hydroxydodecanoic acid, are structurally similar to biodiesel, which consists of methyl esters of long-chain fatty acids. mdpi.comresearchgate.nettci-thaijo.org A key advantage of HAMEs is their high oxygen content and lack of nitrogen and sulfur, which contrasts with petroleum-based fuels that contain these elements and produce pollutants upon combustion. mdpi.comresearchgate.nettci-thaijo.org

The production of HAMEs from mcl-PHAs involves breaking down the polymer into its constituent monomers and converting them into methyl esters. researchgate.netacs.org This process can be achieved with high recovery and purity rates, making it a viable pathway for biofuel production. acs.org Because highly purified PHAs are not necessary for this application, there is potential for cost-effective production using waste streams like sewage or industrial wastewater as fermentation feedstocks. mdpi.com

Combustion Properties and Fuel Performance Enhancement

The combustion properties of HAMEs have been investigated, revealing their potential as both standalone biofuels and fuel additives. researchgate.netacs.org The heat of combustion for a mixture of medium-chain-length HAMEs has been measured at approximately 30 KJ/g. researchgate.netacs.org

Research has shown that blending HAMEs with other fuels can enhance their performance. For instance, adding 10% HAMEs to ethanol (B145695) (which has a combustion heat of 27 KJ/g) can increase the blend's combustion heat to 35 KJ/g. researchgate.netacs.org While blends with diesel or gasoline may have slightly lower combustion heats than the pure fossil fuels, the use of HAMEs as oxygenated additives can contribute to a more diversified biofuel market. mdpi.comacs.org However, challenges such as the lower cetane number and higher heat of vaporization of oxygenated additives like HAMEs need to be considered for their use in diesel engines. mdpi.com

Table 2: Combustion Heat of HAMEs and Blended Fuels

| Fuel | Combustion Heat (KJ/g) | Reference |

|---|---|---|

| mcl-HAMEs | 30 | researchgate.netacs.org |

| Ethanol | 27 | researchgate.netacs.org |

| Ethanol with 10% mcl-HAMEs | 35 | researchgate.netacs.org |

Application as a Chiral Synthon in Advanced Organic Synthesis

The optically pure (R)-configuration of the hydroxyl-substituted carbon atom in most bacterially produced PHA monomers makes them valuable chiral synthons for organic synthesis. nih.govorgsyn.org Chiral synthons are stereochemically pure building blocks used to synthesize complex molecules with specific stereochemistry, which is particularly important in the pharmaceutical industry.

(R)-3-hydroxydodecanoic acid and its methyl ester, derived from the hydrolysis of PHAs, can serve as such a building block. mdpi.com These chiral monomers can be used in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. mdpi.com The use of these bio-derived synthons offers an advantage in producing enantiomerically pure products, which is often a critical requirement for biological activity. orgsyn.org For example, related chiral oxazolidine (B1195125) derivatives, which are also amino alcohol-containing synthons, are praised for their configurational stability and ease of large-scale preparation, serving as versatile intermediates in the synthesis of natural products. orgsyn.org The availability of dodecanoic acid, 3-hydroxy-, methyl ester from a renewable source provides a "green" alternative for synthetic chemists.

Synthesis of Pharmaceuticals and Agro-chemicals

The utility of dodecanoic acid, 3-hydroxy-, methyl ester, and its corresponding acid form extends into the synthesis of both pharmaceuticals and agrochemicals, primarily through its role as a monomer for biopolymers and as a precursor for bioactive compounds.

**(R)-3-hydroxydodecanoic acid is recognized as an intermediate in fatty acid biosynthesis and is a human metabolite. nih.govnih.gov The enantiomerically pure form, (R)-3-Hydroxydecanoic Acid Methyl Ester, is noted for its hydroxyl group which allows for further chemical modifications, making it a useful reagent in research. acs.org

Pharmaceutical Applications

A significant application of 3-hydroxy fatty acids, including the dodecanoic acid derivative, is in the production of polyhydroxyalkanoates (PHAs). mdpi.com PHAs are biodegradable and biocompatible polyesters synthesized by microorganisms and have garnered substantial interest for biomedical applications. nih.govresearchgate.net These polymers can be formulated into nanoparticles, microspheres, and hydrogels for use as drug delivery carriers. mdpi.com The encapsulation of therapeutic agents within PHA-based carriers can enhance drug stability, and enable controlled and targeted release, potentially improving the efficacy of treatments for various diseases, including cancer. nih.govmdpi.com For instance, nanoparticles made from PHB and its copolymers have been used for the controlled intracellular release of drugs. nih.gov The degradation products of many PHAs, such as 3-hydroxybutyrate, are non-toxic, which is a significant advantage over some synthetic polymers. mdpi.comnih.gov

The chiral nature of (R)-3-hydroxyalkanoic acids makes them valuable building blocks in the enantioselective synthesis of complex pharmaceutical ingredients. nih.govnih.govnih.gov Biocatalytic methods are increasingly employed to produce enantiomerically pure chiral intermediates for active pharmaceutical ingredients (APIs). nih.govnih.govresearchgate.net

| Application Area | Specific Use | Key Compound/Polymer | Relevant Findings | Citation |

|---|---|---|---|---|

| Pharmaceuticals | Drug Delivery Systems | Polyhydroxyalkanoates (PHAs) | PHAs, derived from monomers like 3-hydroxydodecanoic acid, are used to create biodegradable nanoparticles and microspheres for controlled drug release. | nih.govmdpi.comresearchgate.netnih.gov |

| Pharmaceuticals | Chiral Synthesis | (R)-3-Hydroxydodecanoic acid | Serves as a chiral precursor for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. | nih.govnih.govnih.gov |

| Agrochemicals | Biofungicides/Biopesticides | Rhamnolipids | Rhamnolipids, synthesized from 3-hydroxy fatty acid precursors, are effective against various plant pathogens and can be used in pesticide-free agriculture. | nih.govannualreviews.orgrsc.orgnih.govescholarship.orgnih.gov |

| Agrochemicals | Plant Immune System Stimulation | Rhamnolipids | (R)-3-hydroxydecanoic acid has been identified as a potent elicitor, and rhamnolipids can enhance plant defense mechanisms. | annualreviews.orgnih.govmdpi.com |

Agrochemical Applications

In the agricultural sector, 3-hydroxy fatty acids are crucial precursors for the synthesis of rhamnolipids. annualreviews.orgmdpi.comresearchgate.net Rhamnolipids are glycolipid biosurfactants produced by various bacteria, such as Pseudomonas aeruginosa. nih.govnih.govrsc.org These molecules consist of a rhamnose sugar head and a lipid tail typically composed of one or two 3-hydroxy fatty acid chains. annualreviews.orgnih.gov

Rhamnolipids have demonstrated significant potential in agriculture due to their properties as emulsifiers, dispersants, and wetting agents in pesticide formulations. nih.govnih.gov More importantly, they exhibit direct biological activity as biopesticides. They have been shown to possess fungicidal properties against a range of plant pathogens, including downy mildews and Pythium. nih.govescholarship.org The mechanism of action often involves the disruption of the cell membranes of pathogenic fungal zoospores. escholarship.org Furthermore, rhamnolipids can act as elicitors, stimulating the natural immune systems of crops to defend against pathogens, offering a sustainable alternative to conventional chemical pesticides. annualreviews.orgrsc.orgnih.gov

Production of Flavors, Pheromones, and Antibiotics

The biotechnological conversion of dodecanoic acid, 3-hydroxy-, methyl ester and related compounds offers pathways to produce high-value molecules for the flavor, pheromone, and antibiotic industries.

Production of Flavors

γ-Lactones are important flavor compounds that impart fruity and fatty notes to foods and are used in the formulation of various aromas. nyxxb.cn The biotechnological production of these lactones often involves the microbial transformation of hydroxy fatty acids. For example, γ-dodecalactone, a valuable flavor compound, can be produced from 10-hydroxystearic acid through β-oxidation by yeast strains like Waltomyces lipofer. nyxxb.cn This process generates 4-hydroxydodecanoic acid, which then undergoes lactonization to form γ-dodecalactone. nyxxb.cn Similarly, dodecanoic acid has been used as a substrate for the production of γ-dodecalactone by the fungus Mortierella isabellina. nyxxb.cn The biotransformation of oleic acid by Micrococcus luteus can also lead to the formation of γ-dodecalactone, with 4-ketolauric acid as an intermediate that is subsequently reduced and cyclized. rsc.org These pathways highlight the potential for using 3-hydroxydodecanoic acid or its methyl ester as a precursor for the synthesis of valuable lactone flavors through microbial fermentation or enzymatic processes.

Production of Pheromones

Insect pheromones, which are critical for chemical communication between individuals of the same species, are potent tools for environmentally friendly pest management. nih.gov Many insect pheromones are derived from fatty acids. nyxxb.cn The synthesis of these complex molecules often relies on the use of chiral building blocks to achieve the specific stereochemistry required for biological activity. nih.gov (R)-3-hydroxy fatty acid esters, such as ethyl (R)-3-hydroxybutanoate, have been utilized as starting materials in the enantioselective synthesis of insect pheromones. nih.gov While specific synthesis routes starting directly from methyl 3-hydroxydodecanoate are not extensively detailed, the general biosynthetic pathways for moth sex pheromones often involve the modification of C12 to C18 fatty acids. Therefore, dodecanoic acid, 3-hydroxy-, methyl ester represents a potential chiral precursor for the synthesis of certain insect pheromones.

Production of Antibiotics

Many important antibiotics, particularly polyketides and macrolides, are synthesized by microorganisms through pathways that are closely related to fatty acid biosynthesis. rsc.orgnih.gov These complex molecules are assembled by polyketide synthases (PKSs) through the successive condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov The biosynthesis of some macrolide antibiotics, like mycinamicin, involves intermediates derived from fatty acid metabolism. nih.govannualreviews.orgescholarship.org The structural diversity of these antibiotics is often achieved through the incorporation of different starter and extender units and subsequent modifications like hydroxylation. nih.govrsc.org 3-Hydroxy fatty acids are key intermediates in fatty acid synthesis and can be incorporated into polyketide chains. For example, in gram-negative bacteria, shorter-chain β-hydroxyacyl-ACPs are essential for the synthesis of lipopolysaccharide (LPS). The fundamental role of 3-hydroxy fatty acids in these biosynthetic pathways suggests that dodecanoic acid, 3-hydroxy-, methyl ester could serve as a precursor or a building block in the microbial production of novel or existing antibiotics.

| Application Area | Target Product | Biosynthetic/Synthetic Pathway | Precursor Role | Citation |

|---|---|---|---|---|

| Flavors | γ-Dodecalactone | Microbial β-oxidation and lactonization | Can be converted to 4-hydroxydodecanoic acid, a direct precursor to γ-dodecalactone. | rsc.orgnyxxb.cn |

| Pheromones | Insect Sex Pheromones | Enantioselective chemical synthesis | Serves as a potential chiral building block for complex pheromone structures. | nih.govnih.gov |

| Antibiotics | Polyketide/Macrolide Antibiotics | Polyketide synthesis pathway | Can be incorporated as an extender unit in the biosynthesis of complex antibiotics. | nih.govrsc.orgnih.gov |

Emerging Research Frontiers and Future Perspectives on Dodecanoic Acid, 3 Hydroxy , Methyl Ester

Novel Synthetic and Biosynthetic Approaches for Stereoselective Production

The production of stereochemically pure Dodecanoic acid, 3-hydroxy-, methyl ester, a chiral molecule, is a significant area of research, driven by the demand for enantiomerically pure compounds in various scientific applications. Traditional chemical synthesis often results in racemic mixtures, which may have different biological activities. Consequently, novel synthetic and biosynthetic methods are being explored to achieve high stereoselectivity.

One promising approach is the use of chemoenzymatic synthesis. This method combines chemical reactions with biological catalysts, such as enzymes, to achieve specific stereochemical outcomes. For instance, lipases are being investigated for their ability to catalyze the esterification of 3-hydroxydodecanoic acid in a stereoselective manner. researchgate.net The enantioselectivity of these enzymes can be tuned by modifying the reaction conditions or through protein engineering.

Biosynthetic routes using engineered microorganisms are also at the forefront of stereoselective production. nih.gov Scientists are modifying the metabolic pathways of bacteria, such as Escherichia coli, to produce specific 3-hydroxy fatty acids and their esters. nrel.gov This involves the introduction of genes encoding for enzymes with high specificity for the desired substrate and stereochemical outcome. For example, engineered P450 monooxygenases have been successfully used for the regioselective and stereoselective hydroxylation of fatty acids. researchgate.netnih.gov The fusion of a monooxygenase to a reductase domain can enhance protein expression and electron coupling, leading to more efficient biocatalysis. researchgate.netnih.gov

Furthermore, the microbial production of polyhydroxyalkanoates (PHAs) offers a natural source of chiral (R)-3-hydroxy fatty acids. nih.gov These biopolyesters are synthesized by various bacteria as carbon and energy storage materials. frontiersin.org By controlling the fermentation conditions and the genetic makeup of the PHA-producing organisms, it is possible to produce PHAs containing 3-hydroxydodecanoate monomers, which can then be isolated and esterified to yield the desired methyl ester. frontiersin.org

Interactive Data Table: Comparison of Production Methods

Exploration of Undiscovered Biological Functions and Signaling Roles

While the biological roles of the parent carboxylic acid, 3-hydroxydodecanoic acid, are beginning to be understood, the specific functions of its methyl ester derivative remain largely unexplored. Research on the non-esterified form has shown its involvement in various biological processes, including potential anticancer activity and activation of G-protein coupled receptors. hmdb.ca This suggests that the methyl ester form could also possess significant, yet undiscovered, biological activities.

One area of interest is its potential role as a signaling molecule. Fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as a class of endogenous lipids with anti-diabetic and anti-inflammatory properties. nih.gov These molecules act as signaling lipids, and it is plausible that Dodecanoic acid, 3-hydroxy-, methyl ester could function in a similar capacity or as a precursor to such molecules. Further research is needed to investigate its interaction with cellular receptors and its impact on signaling cascades.

The presence of 3-hydroxy fatty acid methyl esters in microbial systems, particularly as components of PHAs, hints at their potential involvement in microbial physiology and inter-species communication. glpbio.com These compounds could act as quorum sensing molecules or have antimicrobial properties. The structural similarity to other known signaling molecules warrants a deeper investigation into these potential roles.

The use of Dodecanoic acid, 3-hydroxy-, methyl ester as an internal standard in biological research suggests its stability and suitability for analytical purposes. However, its potential for more direct biological applications is an exciting frontier. Future research will likely focus on metabolomic studies to identify its presence and concentration in various tissues and organisms under different physiological conditions, which could provide clues to its function.

Integration with Sustainable Industrial Biotechnology and Circular Economy Models

The production of Dodecanoic acid, 3-hydroxy-, methyl ester and related compounds is increasingly being integrated into sustainable industrial biotechnology and circular economy models. A key driver for this is the microbial production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. nih.gov These bioplastics can be produced from a wide range of renewable and waste feedstocks, aligning with the principles of a circular bioeconomy.

Volatile fatty acids (VFAs) derived from the acidogenic fermentation of food waste are being explored as inexpensive carbon sources for PHA production by bacteria such as Bacillus megaterium. nih.govnih.gov This approach not only provides a sustainable route to bioplastics but also offers a value-added application for organic waste streams. The constituent 3-hydroxy fatty acids, including 3-hydroxydodecanoic acid, can be recovered from these PHAs, thus linking waste valorization to the production of valuable chiral chemicals. frontiersin.org

Engineered microorganisms capable of producing fatty acid derivatives directly from renewable resources like glucose are also a cornerstone of this sustainable approach. nrel.gov Metabolic engineering allows for the high-yield production of specific fatty acid methyl esters, potentially reducing the reliance on petrochemical-based synthesis. nih.gov This bio-based manufacturing process has a lower environmental footprint and contributes to a more sustainable chemical industry.

The applications of these bio-derived 3-hydroxy fatty acid esters extend to the formulation of environmentally benign products. For example, sugar fatty acid esters based on (R)-3-hydroxylated fatty acids derived from bacterial PHAs are being investigated for their use in the cosmetic and pharmaceutical industries as biodegradable surfactants and emulsifiers. nih.gov This demonstrates a complete circular model, from waste or renewable feedstock to a biodegradable and functional product.

Interactive Data Table: Sustainable Production and Applications

Q & A

Q. What are the common synthetic routes for producing Dodecanoic acid, 3-hydroxy-, methyl ester?

Dodecanoic acid, 3-hydroxy-, methyl ester can be synthesized via biocatalytic pathways using engineered P450 monooxygenase systems. For instance, a chimeric protein (CYP153A fused with P450 BM3 reductase) enables regioselective hydroxylation of dodecanoic acid or its methyl ester, achieving >95% selectivity for the ω-position. In vivo studies with E. coli yielded 1.2 g/L product from 10 g/L substrate. A two-phase system (aqueous/organic) improves solubility and reduces toxicity, enhancing yields to 4 g/L when coupled with AlkL membrane transporters for substrate uptake .

Q. Which analytical techniques are most effective for characterizing Dodecanoic acid, 3-hydroxy-, methyl ester?

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify fatty acid methyl esters (FAMEs) in complex mixtures, with retention time (Rt) and fragmentation patterns (e.g., molecular ion at m/z 228 for C14 esters) providing structural confirmation .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch at ~3400 cm⁻¹) in liquid or vapor phases .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve regioselectivity of hydroxylation and esterification sites, with characteristic shifts for methyl ester protons (~3.6 ppm) and β-hydroxy groups (~4.1 ppm) .

Q. What are the key thermodynamic properties of Dodecanoic acid, 3-hydroxy-, methyl ester?

- Melting Point (Tfus): 278.45 K (5.3°C) with ±0.35 K uncertainty .

- Enthalpy of Sublimation (ΔsubH): 121.8 ± 2.1 kJ/mol at 267 K .

- Vapor Pressure: Data can be modeled using Antoine equations, with parameters derived from studies spanning 287–540 K .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermochemical data for this compound?

Discrepancies in properties like vapor pressure or enthalpy arise from methodological differences (e.g., static vs. dynamic measurement techniques). To harmonize

- Cross-validate using multiple methods (e.g., calorimetry for ΔsubH, gas saturation for vapor pressure).

- Apply quantum mechanical calculations (e.g., DFT) to predict thermodynamic parameters and compare with empirical data .

- Standardize protocols for phase-change measurements, ensuring uniform sample purity (>98%) and calibration .

Q. How can biocatalytic systems be optimized for scalable production of 3-hydroxy derivatives?

- Substrate Engineering: Use methyl ester substrates instead of free fatty acids to improve solubility and reduce cytotoxicity .

- Two-Phase Systems: Implement aqueous/organic phase partitioning (e.g., 5:1 ratio) for continuous product extraction, minimizing feedback inhibition .

- Membrane Transporters: Co-express AlkL transporters in E. coli to enhance substrate influx, increasing yield by 233% (from 1.2 to 4 g/L) .

Q. What mechanisms underlie the biological activity of Dodecanoic acid, 3-hydroxy-, methyl ester?

- Cytotoxicity: Induces apoptosis in cancer cells (e.g., Caco-2 colon cancer) via ROS generation and glutathione depletion. Cell cycle arrest at S/G2-M phases is observed at IC50 ≈ 50 µM .

- Antibacterial Action: Disrupts lipid membranes in Gram-positive bacteria; synergistic effects with other fatty acid esters enhance biofilm inhibition .

Q. What is the role of 3-hydroxylated fatty acid esters in lipid A structure and function?

In Salmonella lipid A, 3-hydroxytetradecanoic acid esters are critical for endotoxin stability. Amide-bound 3-hydroxyl groups are acylated by dodecanoic/hexadecanoic acids, confirmed via methylation and mild acid hydrolysis followed by GC-MS. This acylation pattern modulates immune recognition and resistance to cationic antimicrobial peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.